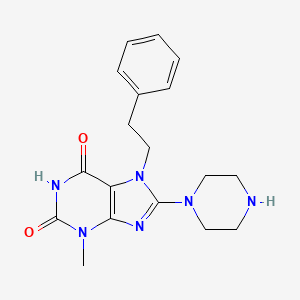

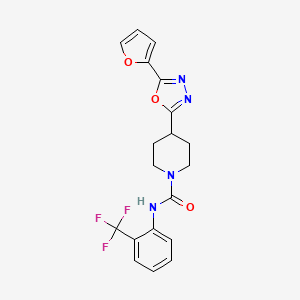

![molecular formula C21H37BO B2897265 methoxy-[(1R,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-[(1R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane CAS No. 99438-28-5](/img/structure/B2897265.png)

methoxy-[(1R,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-[(1R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This compound is an organoborane compound, which is prepared from excess α-pinene, borane dimethylsulfide, and methanol via the formation of an intermediate diisocampheylborane .Chemical Reactions Analysis

This compound can be used as a reagent for the construction of C-C bonds in asymmetric synthesis . It can also be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 351.5±25.0 °C . The molecular weight is 286.3 .科学的研究の応用

Catalysis and Synthesis

Organoboranes play a pivotal role in catalysis, particularly in asymmetric hydrogenation and hydroboration reactions. For example, enantiomerically pure organoborane compounds are used to synthesize diphosphines, which, when coupled with rhodium, exhibit excellent enantioselectivity in the hydrogenation of olefins and ketones (Maienza et al., 1999). These processes are fundamental for creating chiral molecules, which are important in the development of pharmaceuticals and fine chemicals.

Polymer Science

The field of polymer science benefits significantly from the unique properties of organoboranes. Amine bis(phenolate) dibenzyl titanium complexes with organoborane side arms enable living polymerization and block copolymerization of alpha-olefins, resulting in high molecular weight polymers and copolymers with precise structural control (Tshuva et al., 2001). This technology opens up new possibilities for designing materials with specific mechanical, thermal, and chemical resistance properties.

Novel Chemical Structures and Reactions

Research on organoboranes has led to the discovery of novel chemical structures and reactions. For instance, the synthesis of benzene- and pyridinediboronic acids through reactions involving organotin compounds and borane showcases the versatility of organoboranes in creating complex boron-containing molecules (Mandolesi et al., 2002). Such compounds are valuable in cross-coupling reactions, a cornerstone of modern synthetic organic chemistry.

Advanced Materials

Organoboranes are integral to the development of advanced materials. For example, planar, three-coordinate boron monohydrides ligated by specific ligands exhibit interesting electronic properties due to significant π donation from nitrogen to boron, suggesting potential applications in materials science, including optoelectronics and catalysis (Song et al., 2012).

Environmental Chemistry

Organoboranes also find applications in environmental chemistry, as demonstrated by studies on stoichiometric CO2 reductions using frustrated Lewis pairs involving organoboranes, which provide insights into potential strategies for CO2 capture and conversion (Sgro et al., 2012). This research is crucial for developing sustainable approaches to mitigate climate change impacts.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Methoxy-bis(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane involves the reaction of 2,6,6-trimethyl-3-bicyclo[3.1.1]heptanone with boron trifluoride etherate followed by methanolysis of the resulting boron complex.", "Starting Materials": [ "2,6,6-trimethyl-3-bicyclo[3.1.1]heptanone", "boron trifluoride etherate", "methanol" ], "Reaction": [ "Step 1: Dissolve 2,6,6-trimethyl-3-bicyclo[3.1.1]heptanone in anhydrous ether.", "Step 2: Add boron trifluoride etherate dropwise to the solution while stirring at room temperature.", "Step 3: Continue stirring the reaction mixture for 2 hours at room temperature.", "Step 4: Add methanol to the reaction mixture and stir for an additional 2 hours at room temperature.", "Step 5: Filter the resulting precipitate and wash with cold methanol.", "Step 6: Dry the product under vacuum to obtain Methoxy-bis(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane as a white solid." ] } | |

CAS番号 |

99438-28-5 |

分子式 |

C21H37BO |

分子量 |

316.3 g/mol |

IUPAC名 |

methoxy-[(1R,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-[(1R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane |

InChI |

InChI=1S/C21H37BO/c1-12-16-8-14(20(16,3)4)10-18(12)22(23-7)19-11-15-9-17(13(19)2)21(15,5)6/h12-19H,8-11H2,1-7H3/t12?,13?,14-,15+,16-,17-,18?,19?/m1/s1 |

InChIキー |

IAQXEQYLQNNXJC-BMJVACASSA-N |

異性体SMILES |

B(C1C[C@H]2C[C@H](C1C)C2(C)C)(C3C[C@@H]4C[C@H](C3C)C4(C)C)OC |

SMILES |

B(C1CC2CC(C1C)C2(C)C)(C3CC4CC(C3C)C4(C)C)OC |

正規SMILES |

B(C1CC2CC(C1C)C2(C)C)(C3CC4CC(C3C)C4(C)C)OC |

溶解性 |

not available |

製品の起源 |

United States |

Q & A

Q1: What makes (+)-B-Methoxydiisopinocampheylborane particularly useful in organic synthesis?

A1: (+)-B-Methoxydiisopinocampheylborane (Ipc2BOMe) has gained significant attention as a chiral auxiliary due to its ability to induce high enantioselectivity in various C-C bond-forming reactions. [] Derived from the naturally occurring and inexpensive chiral source, α-pinene, Ipc2BOMe offers a practical approach to access enantioenriched compounds, which are crucial building blocks for pharmaceuticals, agrochemicals, and other fine chemicals. [, ]

Q2: Can you provide an example of how (+)-B-Methoxydiisopinocampheylborane is used to control stereochemistry in a reaction?

A2: One notable application is in the asymmetric allylmetallation of aldehydes. [] The (+)-B-allyldiisopinocampheylborane reagent, readily prepared from Ipc2BOMe, exhibits exceptional selectivity in adding an allyl group to aldehydes. This reaction provides a route to enantioenriched homoallylic alcohols, valuable intermediates in complex molecule synthesis. [] The chiral diisopinocampheylborane moiety effectively controls the facial approach of the aldehyde, leading to the preferential formation of one enantiomer over the other.

Q3: Are there established methods for preparing (+)-B-Methoxydiisopinocampheylborane?

A3: Yes, efficient methods have been developed to synthesize Ipc2BOMe. One common approach involves reacting (+)-α-pinene with borane tetrahydrofuran, followed by treatment with methanol. [] This procedure affords Ipc2BOMe in high purity and yield, making it readily accessible for research and industrial applications.

Q4: Beyond asymmetric allylmetallation, are there other reactions where (+)-B-Methoxydiisopinocampheylborane has proven beneficial?

A4: While best known for its role in allylmetallation chemistry, research suggests Ipc2BOMe could be a versatile chiral auxiliary for other asymmetric transformations. Further investigations exploring its potential in different reactions are ongoing. []

Q5: What are the limitations of using (+)-B-Methoxydiisopinocampheylborane as a chiral auxiliary?

A5: One limitation is the need for stoichiometric amounts of the chiral auxiliary, which can sometimes be a drawback in terms of atom economy. Additionally, the applicability of Ipc2BOMe might be limited to specific reaction types, and its compatibility with various functional groups requires careful consideration. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea](/img/structure/B2897182.png)

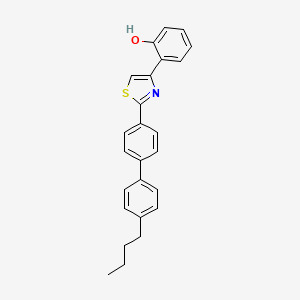

![4-methoxy-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2897186.png)

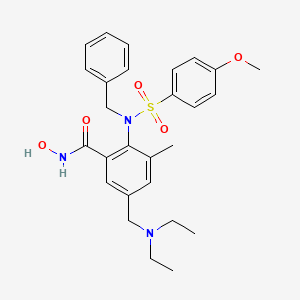

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2897188.png)

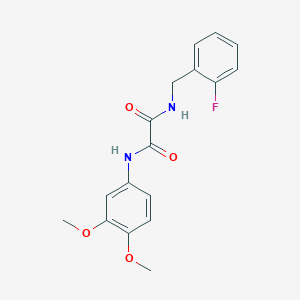

![N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2897191.png)

![2,5-dichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2897198.png)

![Ethyl 2-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]benzenecarboxylate](/img/structure/B2897199.png)

![5-[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2897201.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2897205.png)